5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide
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Description
Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of similar compounds involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by NMR and mass spectrometry . X-ray crystallography analyses reveal that the title compound is a monohydrate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation and Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were studied using DFT calculations .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-chloro-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S2/c15-12-1-2-13(22-12)23(20,21)19-9-11-14(18-8-7-17-11)10-3-5-16-6-4-10/h1-8,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKBHMRZDOXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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